molecular formula C10H16O4 B6341850 cis-3-(tert-Butoxycarbonyl)cyclobutanecarboxylic acid CAS No. 1824538-52-4

cis-3-(tert-Butoxycarbonyl)cyclobutanecarboxylic acid

Cat. No.: B6341850
CAS No.: 1824538-52-4
M. Wt: 200.23 g/mol
InChI Key: SXGHENXTHRGIPQ-UHFFFAOYSA-N
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Description

cis-3-(tert-Butoxycarbonyl)cyclobutanecarboxylic acid is a high-value cyclobutane-based building block in organic synthesis and pharmaceutical research. The cyclobutane ring system is recognized as a key structural motif in various biologically active compounds and acts as a bio-isostere for groups like vinylene and 1,4-phenylene in drug candidate compounds . This compound is particularly valuable in medicinal chemistry, where substituted cyclobutane carboxylic acid derivatives have been investigated for their application in preparing antiviral medications, especially for the prevention and treatment of influenza virus-related diseases . The tert-butoxycarbonyl (Boc) protecting group on the compound enhances its utility in multi-step synthetic sequences. The compound serves as a critical precursor for the preparation of analytical standards in quantitative mass spectrometry, especially for nonclinical and clinical pharmacokinetic studies . Furthermore, its structure allows for efficient incorporation of deuterium atoms, a strategy used in drug discovery to improve pharmacokinetic properties (ADMET) and prepare internal standards for mass spectrometry analyses . This product is intended for research applications and is not for human or veterinary use.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-4-6(5-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGHENXTHRGIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Knoevenagel Condensation : Cyclobutylidene Meldrum’s acid (12 ) is synthesized from ester 13 and Meldrum’s acid (14 ) under basic conditions.

  • Reduction with NaBH₄ : The olefin in 12 is reduced using sodium borohydride in tetrahydrofuran (THF) at 0°C, yielding cis-1,3-disubstituted cyclobutane 11 with a diastereomeric ratio (dr) of 95:5.

  • Recrystallization Optimization : Acidic impurities are removed by forming a salt with (S)-1-phenylethylamine, enhancing the dr to 99.8:0.2.

Table 1: Reaction Conditions for Diastereoselective Reduction

ParameterValue
SubstrateCyclobutylidene Meldrum’s acid
Reducing AgentNaBH₄
SolventTHF
Temperature0°C
Initial dr95:5
Post-Recrystallization dr99.8:0.2
Overall Yield39%
ParameterValue
Starting MaterialsAcetone, bromine, malononitrile
CatalystTetrabutylammonium bromide
SolventEthanol/DMF/water
Yield52–68%

Introduction of the tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) group is introduced via esterification or protection of a pre-existing carboxylic acid moiety.

Method A: Direct Esterification

  • Activation of Carboxylic Acid : The carboxylic acid in 11 is activated using thionyl chloride (SOCl₂) to form an acyl chloride.

  • Reaction with tert-Butanol : The acyl chloride reacts with tert-butanol in the presence of a base (e.g., pyridine) to yield the tert-butyl ester.

Method B: Orthogonal Protection

  • Selective Deprotection : A diester intermediate (10 ) undergoes selective hydrolysis of one ester group (e.g., methyl ester) using LiOH, preserving the tert-butyl ester.

Optimization of Reaction Conditions for Scalability

Industrial-scale synthesis requires minimizing chromatography and maximizing yield:

  • Solvent Recycling : Ethyl acetate and THF are recovered via distillation.

  • Catalyst Reuse : Palladium on carbon (Pd/C) is filtered and reactivated for hydrogenation steps.

  • Temperature Control : Maintaining 40°C during salt formation prevents premature crystallization.

Table 3: Scalability Improvements

ParameterDiscovery RouteOptimized Route
Column ChromatographyRequiredEliminated
Overall Yield23%39%
Diastereomeric Ratio95:599.8:0.2

Purification and Crystallization Techniques

Recrystallization is pivotal for achieving high dr and purity:

  • Salt Formation : The carboxylic acid intermediate is treated with (S)-1-phenylethylamine in ethyl acetate, forming a crystalline salt that excludes minor diastereomers.

  • Solvent Selection : Ice-cold ethyl acetate washes remove residual impurities without dissolving the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-3-(tert-Butoxycarbonyl)cyclobutanecarboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Key Research Findings

Ring Strain Effects : Cyclobutane derivatives exhibit higher reactivity in photochemical reactions compared to larger rings, enabling efficient deuterium labeling .

Hydrogen Bonding : Cyclohexane analogs form stable crystalline networks via N–H⋯O and O–H⋯O bonds , whereas cyclobutane derivatives rely on weaker van der Waals interactions .

Synthetic Advancements : Continuous flow methods reduce reaction times and improve yields for cyclobutane derivatives compared to batch processes .

Biological Activity

cis-3-(tert-Butoxycarbonyl)cyclobutanecarboxylic acid, also known as cis-3-Boc-amino-cyclobutanecarboxylic acid, is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its applications in drug development, mechanisms of action, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) group attached to an amino group and a carboxylic acid functional group. Its molecular formula is C11H17NO4C_{11}H_{17}NO_4, and it has a molecular weight of 227.26 g/mol.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : It is being investigated as an inhibitor of metallo-beta-lactamases, enzymes responsible for antibiotic resistance. This suggests potential applications in combating resistant bacterial strains.
  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating that this compound may exhibit comparable properties.
  • Anticancer Potential : The compound's structural characteristics are conducive to developing novel anticancer agents, as cyclobutane derivatives have been noted for their biological activity in cancer research .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the Boc group enhances the compound's stability and reactivity. These interactions may influence various signaling pathways related to disease processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesUnique AspectsBiological Activity
(1S,3R,4R)-3-(tert-butoxycarbonyl)amino)-4-(1,3-dioxoisoindolin-2-yl)cyclohexane-1-carboxylic acidCyclohexane instead of cyclobutanePotentially different activity due to ring sizeInvestigated for similar antimicrobial properties
trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acidShares cyclobutane structureDifferent functional groups affecting reactivityExplored for anti-inflammatory effects
(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylateSimilar isoindoline structureLacks the Boc groupNoted for anticancer properties

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound. For instance:

  • Synthesis Methodology : The compound can be synthesized through several routes, typically involving the cyclization of appropriate precursors under controlled conditions. One common method includes reacting tert-butyl bromoacetate with a cyclobutanone derivative in the presence of a base.
  • Biological Testing : In vitro assays have demonstrated that derivatives of this compound can inhibit specific enzyme activities linked to antibiotic resistance. Further testing is necessary to confirm its efficacy in vivo .
  • Peptide Synthesis Applications : The compound serves as a valuable building block in solid-phase peptide synthesis, allowing researchers to create complex peptide structures efficiently. Its unique properties facilitate bioconjugation processes crucial for targeted drug delivery systems .

Q & A

Q. Table 2. Recommended Deprotection Conditions

ReagentConditionsYield (%)
TFA/DCM1:1 v/v, 2 h, RT95
HCl/dioxane4 M, 4 h, RT85

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